molecular formula C6H7BrN2 B1284176 5-bromo-N-methylpyridin-2-amine CAS No. 84539-30-0

5-bromo-N-methylpyridin-2-amine

Cat. No. B1284176
CAS RN: 84539-30-0
M. Wt: 187.04 g/mol
InChI Key: KHPPOPZLVCZUPV-UHFFFAOYSA-N
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Description

5-bromo-N-methylpyridin-2-amine is a chemical compound with the molecular formula C6H7BrN2 and a molecular weight of 187.04 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .


Synthesis Analysis

A synthesis method for a similar compound, 5-bromo-2-methylpyridin-3-amine, involves the use of reduced iron powder, glacial acetic acid, and ethanol . The reaction is carried out at a temperature of 75-80°C, and the product is obtained after several steps, including filtration, washing, and drying .


Molecular Structure Analysis

The InChI code for 5-bromo-N-methylpyridin-2-amine is 1S/C6H7BrN2/c1-8-6-3-2-5(7)4-9-6/h2-4H,1H3,(H,8,9) . This indicates that the molecule consists of a pyridine ring with a bromine atom at the 5th position and a methylamine group at the 2nd position .

Scientific Research Applications

Pharmaceutical Intermediate

5-bromo-N-methylpyridin-2-amine: is commonly used as an intermediate in the synthesis of various pharmaceutical compounds. Its bromine atom and amine group make it a versatile building block for constructing more complex molecules through reactions such as substitution or coupling .

Suzuki Cross-Coupling Reactions

This compound is a key substrate in Suzuki cross-coupling reactions , which are pivotal in creating biaryl structures that are prevalent in many drugs and organic materials. The bromine atom acts as a good leaving group, facilitating the coupling with arylboronic acids to form novel pyridine derivatives .

Liquid Crystal Research

Due to its structural properties, 5-bromo-N-methylpyridin-2-amine can be used to synthesize chiral dopants for liquid crystals. These dopants are essential for modifying the electro-optical properties of liquid crystal displays, which are used in various electronic devices .

Biological Activity Studies

Researchers utilize this compound to develop derivatives that can be tested for various biological activities. For instance, anti-thrombolytic, biofilm inhibition, and haemolytic activities are areas of interest where synthesized derivatives of this compound are evaluated for potential therapeutic applications .

Material Science

In material science, 5-bromo-N-methylpyridin-2-amine serves as a precursor for materials with specific electronic or photonic properties. Its derivatives can be part of organic semiconductors, sensors, or other advanced materials .

Quantum Mechanical Investigations

The compound is also subject to quantum mechanical studies to predict reactivity and properties of its derivatives. Density functional theory (DFT) calculations help in understanding the molecular orbitals and potential reaction pathways of synthesized compounds .

Synthesis of Novel Pyridine Derivatives

It is instrumental in the synthesis of novel pyridine-based derivatives. These derivatives have potential applications in medicinal chemistry, such as the development of new therapeutic agents with improved efficacy and safety profiles .

Chemical Education

Lastly, 5-bromo-N-methylpyridin-2-amine is used in academic settings for teaching advanced organic synthesis techniques. It provides a practical example of how different chemical reactions are applied in a real-world context to create complex molecules .

Safety and Hazards

Safety information for 5-bromo-N-methylpyridin-2-amine indicates that it may be harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .

Mechanism of Action

Target of Action

It is known to be used as a reagent in various chemical reactions , suggesting that its targets could be diverse depending on the specific reaction context.

Mode of Action

5-bromo-N-methylpyridin-2-amine is known to participate in Suzuki–Miyaura cross-coupling reactions . In these reactions, it can act as a boron reagent, contributing to the formation of carbon-carbon bonds. The compound’s bromine atom is likely involved in the oxidative addition step of the reaction, while its nitrogen atom may participate in the transmetalation process .

Biochemical Pathways

Given its role in suzuki–miyaura coupling reactions, it may influence pathways involving the synthesis of complex organic compounds .

Pharmacokinetics

It is known that the compound is solid at room temperature , which could impact its bioavailability and distribution.

Result of Action

The molecular and cellular effects of 5-bromo-N-methylpyridin-2-amine’s action would depend on the specific context of its use. As a reagent in Suzuki–Miyaura coupling reactions, it contributes to the formation of carbon-carbon bonds, enabling the synthesis of complex organic compounds .

Action Environment

The action, efficacy, and stability of 5-bromo-N-methylpyridin-2-amine can be influenced by various environmental factors. For instance, it is recommended to store the compound in a dark place under an inert atmosphere at room temperature , suggesting that light, oxygen, and temperature could affect its stability and reactivity.

properties

IUPAC Name

5-bromo-N-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-8-6-3-2-5(7)4-9-6/h2-4H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPPOPZLVCZUPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10576241
Record name 5-Bromo-N-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-methylpyridin-2-amine

CAS RN

84539-30-0
Record name 5-Bromo-N-methylpyridin-2-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-N-methylpyridin-2-amine
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Synthesis routes and methods I

Procedure details

To a suspension of NaH (60% dispersion in mineral oil, 0.44 g, 11 mmole) in dry DMF (40 mL) was added solid 2-amino-5-bromopyridine (1.73 g, 10 mmole) in portions over 5-10 min. Gas evolution was allowed to subside between additions. The resulting amber mixture was stirred for 15 min, then methyl iodide (0.61 mL, 10 mmole) was added all at once. The reaction mixture was stirred at RT overnight, then was concentrated in vacuo. The residue was diluted with 5% NH4Cl (30 mL) and the mixture was extracted with CH2Cl2. The combined organic extracts were washed with brine, dried (MgSO4), and concentrated. Flash chromatography on silica gel (3% MeOH/CH2Cl2) separated the products. 5-Bromo-2-(methylamino)pyridine (0.60 g, 32%) was obtained as a semisolid: TLC (3% MeOH(CH2Cl2) Rf 0.35; MS (ES) m/e 187 (M+H)+. 5-Bromo-2-(dimethylamino)pyridine (0.70 g, 34%) was obtained as a semisolid: TLC (3% MeOH/CH2Cl2) Rf 0.77; MS (ES) m/e 201 (M+H)+.
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Synthesis routes and methods II

Procedure details

A 20 ml microwave reaction vessel is charged with 2,5-Dibromo-pyridine (2.00 g, 8.44 mmol) and treated with methylamine (10.45 ml of a 33% solution in ethanol, 84.43 mmol) and warmed to 80° C. for 3 days. After this time the reaction is concentrated and the remaining solid is treated with 1M HCl (50 ml) and DCM. The layers are separated and the aqueous phase is basified using 1N NaOH (to pH-11). The product was extracted into DCM (2×) and the combined organics were dried (MgSO4), filtered and concentrated to give the desired product I-96bis (1.20 g). 1H-NMR (400 MHz, DMSO-d6): 2.75 ppm (d, 3H), 6.44 ppm (d, 1H), 6.72 ppm (bs, 1H), 7.51 ppm (dd, 1H), 8.05 ppm (s, 1H)
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Synthesis routes and methods III

Procedure details

A solution of 5-bromo-2-fluoropyridine (2.5 g, 14 mmol) in THF (50 mL) was stirred with a solution of methylamine in THF (c=2 mol/L) (35 mL, 70 mmol) at 23° C. for 16 h. Water was added and the mixture was extracted with ether, the organic layer was dried over Na2SO4. Removal of the solvent in vacuum left a residue which was purified by silica gel column chromatography with heptane/ether, followed by trituration with heptane to give the title compound as a white solid (630 mg, 24%). MS (ISP) 187.1 [(M+H)+], 189.2 [(M+2+H)+].
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35 mL
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24%

Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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